

Introduction: The Structural Significance of 2,7-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,7-Diazaspiro[4.5]decan-3-one

Cat. No.: B1395335

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The **2,7-diazaspiro[4.5]decan-3-one** scaffold represents a unique class of heterocyclic compounds characterized by a spirocyclic junction connecting a piperidine ring and a γ -lactam (pyrrololidinone) ring. Spirocyclic systems are of significant interest in medicinal chemistry and drug development due to their inherent three-dimensionality and structural rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.^[1] The diazaspiro[4.5]decan core, in particular, has been explored for the development of novel therapeutic agents, including inhibitors of enzymes like chitin synthase and receptor-interacting protein kinase 1 (RIPK1).^{[1][2]}

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected spectroscopic data for **2,7-diazaspiro[4.5]decan-3-one**. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on fundamental spectroscopic principles and published data for closely related analogs.^{[3][4]} This approach provides researchers with a robust framework for the identification and characterization of this and similar scaffolds.

The core structure, **2,7-diazaspiro[4.5]decan-3-one**, possesses the molecular formula C₈H₁₄N₂O and a monoisotopic mass of 154.1106 Da.^[4] A thorough understanding of its spectroscopic signature is the first step in leveraging its potential in research and development.

Caption: Molecular structure of **2,7-diazaspiro[4.5]decan-3-one** with atom numbering.

Section 1: Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For **2,7-diazaspiro[4.5]decan-3-one**, electrospray ionization (ESI) is the preferred method due to the presence of basic nitrogen atoms, which are readily protonated.

Experimental Protocol: ESI-MS

- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile/water (50:50 v/v), to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 μ g/mL.
- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- Analysis Parameters (Positive Ion Mode):
 - Ionization Mode: ESI+
 - Capillary Voltage: 3.5 – 4.5 kV
 - Nebulizer Gas (N₂): 1.5 – 2.5 Bar
 - Drying Gas (N₂): 8 – 10 L/min at 200°C
 - Mass Range:m/z 50 – 500
- Data Acquisition: Acquire the full scan spectrum. For structural elucidation, perform tandem MS (MS/MS) on the protonated molecular ion.

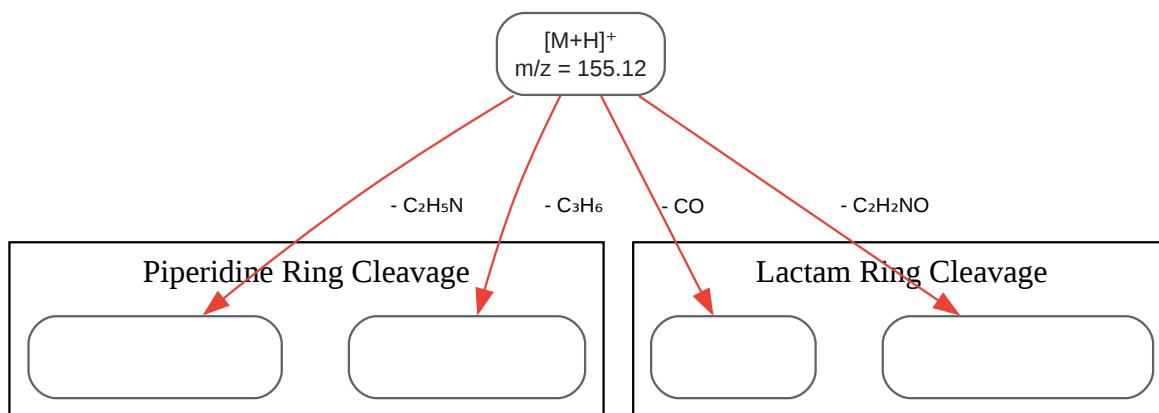
Predicted Mass Spectrum and Fragmentation

Based on its molecular formula (C₈H₁₄N₂O), the predicted masses for various adducts of **2,7-diazaspiro[4.5]decan-3-one** are summarized below. The protonated molecule, [M+H]⁺, is expected to be the base peak in ESI positive mode.

Adduct	Calculated m/z
$[M+H]^+$	155.1179
$[M+Na]^+$	177.0998
$[M+K]^+$	193.0738
$[M+NH_4]^+$	172.1444

Data predicted and sourced from PubChem.[\[4\]](#)

Tandem MS (MS/MS) of the $[M+H]^+$ ion (m/z 155.12) would likely involve fragmentation pathways initiated by the cleavage of the spirocyclic system. Key fragmentations would include ring-opening of the piperidine or lactam moieties.



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Caption: Plausible fragmentation pathways for $[M+H]^+$ of **2,7-diazaspiro[4.5]decan-3-one**.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule. The structure of **2,7-diazaspiro[4.5]decan-3-one** contains a secondary amine, a secondary amide (lactam), and aliphatic C-H bonds, each giving rise to characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Background Scan: Record a background spectrum of the clean, empty ATR crystal.
 - Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.
 - Spectral Range: $4000 - 400 \text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}
 - Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Predicted IR Absorption Bands

The predicted IR spectrum is dominated by absorptions from the N-H and C=O bonds. The table below outlines the expected characteristic peaks, with frequency ranges informed by analogous structures.^[3]

Functional Group	Vibration Type	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H (Amide)	Stretch	3200 – 3100	Medium
N-H (Amine)	Stretch	3350 – 3250	Medium
C-H (Aliphatic)	Stretch	2950 – 2850	Strong
C=O (γ -Lactam)	Stretch	1710 – 1680	Strong
N-H	Bend	1640 – 1550	Medium
C-N	Stretch	1250 – 1100	Medium

The γ -lactam carbonyl stretch is expected at a relatively high frequency due to ring strain.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **2,7-diazaspiro[4.5]decan-3-one**, ¹H and ¹³C NMR will reveal the precise connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often suitable as it can solubilize polar compounds and allows for the observation of exchangeable N-H protons.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0 – 12 ppm.

- Number of Scans: 8-16.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 0 – 200 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the protons on the piperidine and lactam rings. Due to the spirocyclic nature, the protons on the piperidine ring adjacent to the spiro-carbon (C6 and C10) may be diastereotopic and appear as complex multiplets.

Proton(s)	Predicted			Notes
	Chemical Shift (δ , ppm)	Multiplicity	Integration	
NH (Amine)	2.5 - 4.0 (broad)	Singlet (br)	1H	Shift is solvent and concentration dependent.
NH (Lactam)	7.0 - 8.5 (broad)	Singlet (br)	1H	Typically downfield due to amide resonance.
CH ₂ (C4)	~3.2 - 3.4	Singlet or ABq	2H	Adjacent to the lactam nitrogen.
CH ₂ (C6, C10)	~2.8 - 3.1	Multiplet	4H	Adjacent to the amine nitrogen.
CH ₂ (C8, C9)	~1.5 - 1.8	Multiplet	4H	Aliphatic protons on the piperidine ring.

Predicted ^{13}C NMR Spectrum

The molecule has 8 carbon atoms. Assuming free rotation and conformational averaging, 6 distinct signals are predicted in the proton-decoupled ^{13}C NMR spectrum.

Carbon(s)	Predicted Chemical Shift (δ , ppm)	Notes
C=O (C3)	175 – 180	Amide carbonyl carbon.
C5 (Spiro)	60 – 70	Quaternary spiro-carbon, often a weaker signal.
C4	45 – 55	Carbon adjacent to the lactam nitrogen.
C6, C10	40 – 50	Carbons adjacent to the amine nitrogen.
C8, C9	25 – 35	Aliphatic carbons in the piperidine ring.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for **2,7-diazaspiro[4.5]decan-3-one**. By combining fundamental principles with data from analogous structures, we have established a reliable set of expected values for mass spectrometry, IR spectroscopy, and NMR spectroscopy. This information serves as an essential reference for researchers working on the synthesis, isolation, or application of this promising heterocyclic scaffold, ensuring its accurate and efficient characterization.

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- To cite this document: BenchChem. [Introduction: The Structural Significance of 2,7-diazaspiro[4.5]decan-3-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1395335#spectroscopic-data-for-2-7-diazaspiro-4-5-decan-3-one-nmr-ir-mass-spec>]

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